

## Application Notes and Protocols: Celastrol Extraction from Tripterygium wilfordii

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Celastrol, a pentacyclic triterpenoid, is a potent bioactive compound isolated from the roots of Tripterygium wilfordii, commonly known as the "Thunder God Vine". It has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective effects. These therapeutic potentials underscore the importance of efficient and standardized extraction and purification techniques to obtain high-purity Celastrol for research and drug development.

These application notes provide detailed protocols for various Celastrol extraction and purification methods from Tripterygium wilfordii. The accompanying data and diagrams are intended to serve as a comprehensive resource for researchers aiming to isolate and study this promising natural product.

## Data Presentation: Comparison of Extraction Techniques

The choice of extraction method significantly impacts the yield and purity of Celastrol. Below is a summary of quantitative data from various extraction techniques.



Extraction Method	Solvent System	Key Parameters	Celastrol Yield/Conte nt	Purity	Reference
Ultrasonic- Assisted Extraction (UAE)	80% Ethanol	1-hour extraction, repeated 3 times; Solid- to-liquid ratio of 1:80 (g/mL)	Not explicitly stated, but yielded 220.8 g of crude EtOAc extract from 10 kg of raw material.	Crude extract, requires further purification.	[1]
Solvent Extraction & Partitioning	Ethanol followed by Ethyl Acetate	Standard maceration or reflux with ethanol, followed by liquid-liquid partitioning into ethyl acetate.	Content in EtOAc extract (~1.4%) was approximatel y 2-fold higher than in the initial ethanol extract (~0.71%).[2]	Enriched, but requires further purification.	[2]
Supercritical Fluid Extraction (SFE)	Supercritical CO <sub>2</sub> with co- solvent (e.g., Ethanol)	Pressure: 15- 35 MPa; Temperature: 45-65 °C; Solution flow rate: 3-7 mL/min; Drug concentration : 10-30 mg/mL.	Yields can be optimized by adjusting parameters.	Generally high, with reduced solvent residue.	[3]
Microwave- Assisted Extraction (MAE)	Ethanol	Microwave power and extraction time are key variables.	Generally higher yields and shorter extraction times	Requires further purification.	General MAE knowledge



compared to conventional methods.

## **Experimental Protocols**

# Protocol 1: Ultrasonic-Assisted Extraction (UAE) followed by Liquid-Liquid Partitioning and Column Chromatography

This protocol is a widely used and effective method for the lab-scale extraction and purification of Celastrol.[1]

- I. Materials and Equipment
- · Dried and powdered roots of Tripterygium wilfordii
- 80% Ethanol (EtOH)
- Ethyl acetate (EtOAc)
- Petroleum ether
- Acetone
- Deionized water
- Silica gel (200-300 mesh) for column chromatography
- Thin Layer Chromatography (TLC) plates (Silica gel GF254)
- Ultrasonic bath
- Rotary evaporator
- Separatory funnel
- Glass chromatography column



- Standard laboratory glassware
- II. Extraction Procedure
- · Weigh the powdered root material of Tripterygium wilfordii.
- Add 80% ethanol to the powdered root material at a solid-to-liquid ratio of 1:80 (w/v).
- Place the mixture in an ultrasonic bath and sonicate for 1 hour at room temperature.
- Separate the supernatant by filtration.
- Repeat the ultrasonic extraction process on the plant residue two more times with fresh 80% ethanol.
- Combine all the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- III. Liquid-Liquid Partitioning
- Suspend the crude ethanol extract in deionized water.
- Transfer the aqueous suspension to a separatory funnel.
- Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.
- · Collect the upper ethyl acetate layer.
- Repeat the partitioning process two more times with fresh ethyl acetate.
- Combine all the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield the crude Celastrol-enriched extract.
- IV. Purification by Silica Gel Column Chromatography
- Prepare a slurry of silica gel in petroleum ether and pack it into a glass chromatography column.



- Dissolve the crude Celastrol-enriched extract in a minimal amount of the initial mobile phase (petroleum ether).
- Load the dissolved extract onto the top of the silica gel column.
- Elute the column with a gradient of petroleum ether and acetone, starting with 100% petroleum ether and gradually increasing the polarity by adding acetone (e.g., 100:0 to 0:100 petroleum ether:acetone).[1]
- Collect fractions and monitor the separation using TLC. Visualize the spots under UV light.
   Celastrol typically appears as a distinct reddish spot.
- Combine the fractions containing pure Celastrol and evaporate the solvent to obtain the purified compound.

#### **Protocol 2: Supercritical Fluid Extraction (SFE)**

SFE is an environmentally friendly technique that utilizes supercritical carbon dioxide as the primary solvent. The properties of supercritical CO<sub>2</sub> can be tuned by adjusting pressure and temperature, allowing for selective extraction.

- I. Materials and Equipment
- · Dried and powdered roots of Tripterygium wilfordii
- Food-grade carbon dioxide (CO<sub>2</sub>)
- Co-solvent (e.g., Ethanol)
- Supercritical fluid extractor system
- II. Procedure
- Load the powdered root material into the extraction vessel of the SFE system.
- Set the extraction parameters. Based on literature for similar compounds, initial parameters can be set within the following ranges:



Pressure: 15-35 MPa[3]

Temperature: 45-65 °C[3]

CO<sub>2</sub> Flow Rate: To be optimized based on the system.

Co-solvent Percentage (Ethanol): 5-15%

- Pressurize the system with CO<sub>2</sub> to the desired setpoint.
- Introduce the co-solvent at the specified percentage.
- Initiate the extraction process and collect the extract in the collection vessel. The separation
  of the extract from the supercritical fluid occurs by depressurization.
- After the extraction is complete, carefully depressurize the system and collect the crude Celastrol extract.
- The crude extract can be further purified using techniques like preparative HPLC.

## Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity Celastrol for biological assays, preparative HPLC is the method of choice.

- I. Materials and Equipment
- Crude or partially purified Celastrol extract
- HPLC-grade solvents (e.g., acetonitrile, water, methanol)
- Acids for mobile phase modification (e.g., formic acid, phosphoric acid)
- Preparative HPLC system with a suitable detector (e.g., UV-Vis)
- Preparative C18 column
- II. Procedure

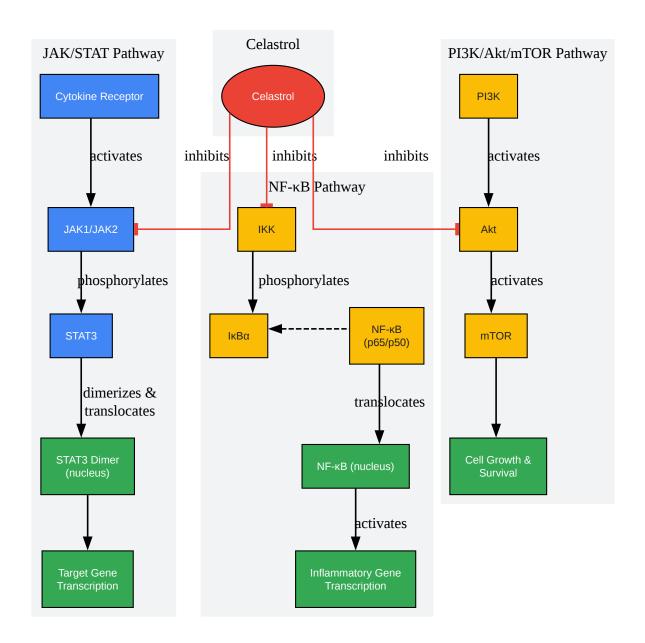


- Develop an analytical HPLC method to determine the optimal mobile phase for separating Celastrol from impurities. A common mobile phase for Celastrol analysis consists of a mixture of acetonitrile and water with 1% phosphoric acid (e.g., 85:15 v/v).[4]
- Scale up the analytical method to a preparative scale. This involves adjusting the flow rate and injection volume based on the dimensions of the preparative column.
- Dissolve the crude Celastrol extract in the mobile phase or a suitable solvent.
- Inject the sample onto the preparative HPLC column.
- Run the preparative HPLC method and collect the fraction corresponding to the Celastrol peak. A UV detection wavelength of 425 nm is suitable for Celastrol.[4]
- Combine the pure fractions and remove the solvent under reduced pressure to obtain highly purified Celastrol.
- Verify the purity of the final product using analytical HPLC.

## Signaling Pathways and Experimental Workflows Signaling Pathways Modulated by Celastrol

Celastrol exerts its biological effects by modulating multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.





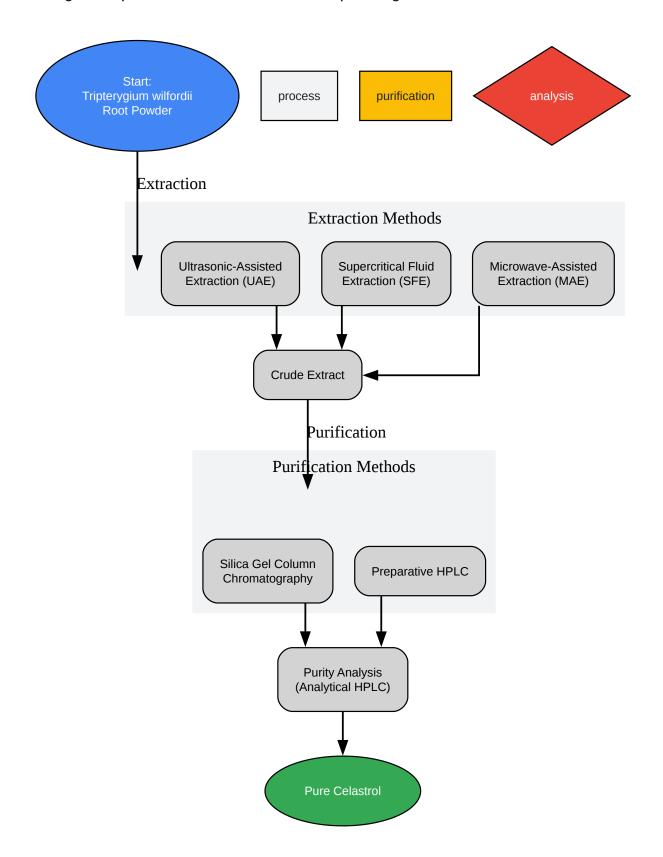
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Caption: Celastrol's multifaceted mechanism of action.



### **Experimental Workflow Diagrams**

Visualizing the experimental workflow can aid in planning and execution.





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Caption: General workflow for Celastrol extraction and purification.

#### Conclusion

The protocols and data presented herein provide a comprehensive guide for the extraction and purification of Celastrol from Tripterygium wilfordii. The selection of the most appropriate method will depend on the available resources, desired scale of production, and the required purity of the final product. For laboratory-scale research, ultrasonic-assisted extraction followed by column chromatography offers a robust and effective approach. For achieving high purity for sensitive biological assays, subsequent purification by preparative HPLC is recommended. A thorough understanding of Celastrol's impact on key signaling pathways is fundamental for advancing its development as a potential therapeutic agent.

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